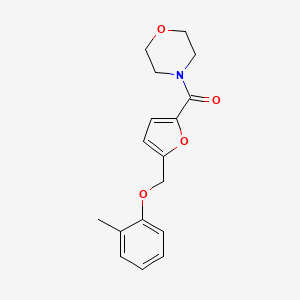

Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone

Description

Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound featuring a morpholine ring conjugated to a methanone group, which is further attached to a furan-2-yl moiety substituted with an o-tolyloxymethyl group. This structure combines aromatic, heterocyclic, and morpholine pharmacophores, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

[5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-13-4-2-3-5-15(13)21-12-14-6-7-16(22-14)17(19)18-8-10-20-11-9-18/h2-7H,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQDXTRDQMHEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328468 | |

| Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878717-16-9 | |

| Record name | [5-[(2-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tolyl Group: The tolyloxymethyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with a halogenated intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated intermediates, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound shares the morpholinyl-methanone core with all analogs but differs in the attached heterocycle (furan vs. cyclopropane in 15da or benzene in others).

Substituent Effects: The o-tolyloxymethyl group in the target compound provides steric hindrance and moderate lipophilicity, contrasting with the electron-withdrawing 4-chloro-3-methylphenoxy group in the furan analog or the polar boronic acid substituent in .

Key Insights:

- The target compound’s synthesis likely parallels methods used for Compound 15da , involving morpholine acylation followed by coupling with o-tolyl phenol.

- Electrophilic aromatic substitution or Ullmann-type coupling might be employed to attach the o-tolyloxymethyl group to the furan ring.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Analysis:

- The o-tolyloxymethyl group in the target compound likely increases lipophilicity compared to simpler analogs like 4-Morpholinoacetophenone .

- Chloro substituents (e.g., in ) may reduce solubility in polar solvents, whereas the target’s methyl group might enhance membrane permeability.

Biological Activity

Morpholin-4-yl-(5-o-tolyloxymethyl-furan-2-yl)-methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound consists of a morpholine ring linked to a furan moiety, which is substituted with an o-tolyloxymethyl group. This unique structure is believed to contribute to its biological properties.

Research indicates that this compound acts as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, providing a nuanced approach to modulating receptor function.

1. Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. The modulation of mGluR5 is linked to reduced excitotoxicity and inflammation, which are pivotal in conditions such as Alzheimer's disease.

2. Anticancer Properties

Preliminary data suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction. The specific pathways activated by this compound warrant further investigation.

3. Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Model

In a study involving an Alzheimer's disease model, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuronal loss and improved cognitive function as measured by behavioral tests. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines where this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, suggesting a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.